2,2,2-Trichloro-1-morpholin-4-ylethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGGCADYVWIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927918 | |
| Record name | 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13306-60-0 | |
| Record name | NSC21056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-TRICHLOROACETYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-morpholin-4-ylethanone typically involves the reaction of trichloroacetyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Trichloroacetyl chloride+Morpholine→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over the reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Grignard reagents (e.g., RMgX) are commonly used for the reduction of this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are frequently used as solvents in these reactions.
Major Products Formed
2,2-Dichloro-1-morpholin-4-ylethanone: Formed through the reduction of this compound.
Substituted Derivatives: Various substituted derivatives can be synthesized through nucleophilic substitution reactions.
Scientific Research Applications
Overview
2,2,2-Trichloro-1-morpholin-4-ylethanone is a chemical compound characterized by its unique structure featuring a trichloromethyl group attached to a morpholine ring. This compound has garnered attention in various fields of scientific research due to its reactivity and potential applications in chemistry, biology, and medicine.
Chemical Synthesis
The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with morpholine. This reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at controlled temperatures to prevent side reactions. The general reaction scheme can be summarized as follows:
Chemistry
In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the production of substituted derivatives, which can be utilized in further chemical synthesis.
Biology
Research into the biological activities of this compound is ongoing. It has been studied for its potential interactions with biomolecules, particularly due to the reactivity of its trichloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, suggesting possible applications in drug design and development.
Medicine
The compound is being investigated for potential therapeutic applications. Its unique chemical properties may allow it to act as a lead compound in the development of new pharmaceuticals targeting various diseases. Preliminary studies indicate that derivatives of this compound could exhibit significant biological activity.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications in material science and chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-morpholin-4-ylethanone involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2,2,2-Trichloro-1-morpholin-4-ylethanone, differing primarily in substituents and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₆H₈Cl₃NO₂ | 232.35 | Trichloroacetyl, morpholine | High electrophilicity, strong EWG effects |
| 2-(3-Fluorophenyl)-1-morpholin-4-ylethanone | C₁₂H₁₄FNO₂ | 223.00 | Fluorophenyl, morpholine | Aromatic ring with electron-withdrawing F |
| 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | C₂₂H₂₂ClN₃O₄S | 432.91 | Sulfonyl, chlorophenylmethyl indol, morpholine | High steric bulk, potential enzyme inhibition |
| 1-(4-Hydroxyphenyl)-2-morpholin-4-ylethanone | C₁₂H₁₅NO₃ | 221.26 | Hydroxyphenyl, morpholine | Polar, H-bonding capability |
| 2,2-Dichloro-1-(4-methylphenyl)ethanone | C₉H₈Cl₂O | 202.94 | Dichloro, methylphenyl | Moderate electrophilicity, simpler structure |
| 1-[4-[2-(2-chlorophenyl)ethenyl]piperidin-1-yl]-2-morpholin-4-ylethanone | C₁₉H₂₅ClN₂O₂ | 348.87 | Piperidinyl, chlorophenyl ethenyl, morpholine | Extended conjugation, hybrid heterocycles |
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The trichloro group in the target compound significantly increases electrophilicity at the carbonyl carbon compared to dichloro () or non-halogenated analogs (e.g., hydroxyphenyl in ) . This enhances reactivity in nucleophilic reactions such as condensations or substitutions.
- Polarity and Solubility: The hydroxyphenyl analog () exhibits higher polarity due to the -OH group, improving solubility in polar solvents, whereas the trichloro compound is likely more lipophilic .
Research Findings and Key Contrasts
- Synthetic Accessibility: Dichloro and fluorophenyl analogs () are synthesized via straightforward acylation or oxidation, while the trichloro variant may require controlled chlorination conditions to avoid over-halogenation .
- Biological Activity: Sulfonyl-containing compounds () demonstrate enhanced binding to hydrophobic enzyme pockets, whereas hydroxyphenyl derivatives () may interact with polar active sites .
- Stability: Trichloro compounds are prone to hydrolysis under basic conditions, whereas dichloro analogs exhibit greater stability, as noted in .
Biological Activity
Overview
2,2,2-Trichloro-1-morpholin-4-ylethanone is a synthetic compound characterized by its unique morpholine ring and a trichloromethyl group. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features a carbonyl group linked to a morpholine ring and a trichloromethyl substituent. This configuration enhances its reactivity and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with morpholine under controlled conditions. The general reaction can be summarized as follows:
This reaction is usually conducted in inert solvents like dichloromethane or chloroform at low temperatures to prevent side reactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules due to the highly reactive trichloromethyl group. This reactivity can lead to various biological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorine-containing compounds enhance antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for related compounds can be as low as 5 µM .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can significantly influence cytotoxicity against various cancer cell lines. For example, derivatives of chlorinated morpholines have shown promising results in inhibiting cell proliferation in vitro .
Case Studies
Several case studies highlight the biological efficacy of this compound and its derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized morpholine derivatives against Staphylococcus aureus and E. coli, revealing zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of morpholine derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating IC50 values below 10 µM for certain derivatives .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | 5 µM | <10 µM |
| 2,2-Dichloro-1-morpholin-4-ylethanone | 10 µM | <15 µM |
| 2-Chloromorpholine | 20 µM | <20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
